
Stannane, phenyl-
Overview
Description
Stannane, phenyl- is an organotin compound, which means it contains a tin atom bonded to a phenyl group (a benzene ring). Organotin compounds are a significant class of organometallic compounds that have found extensive applications in various fields, including organic synthesis, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction proceeds as follows:
PhMgBr+SnCl4→PhSnCl3+MgBrCl
This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of stannane, phenyl- often involves the use of more scalable methods, such as the direct reaction of phenyl lithium with tin tetrachloride. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Stannane, phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylstannic acid.
Reduction: It can be reduced to form phenylstannane.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenylstannic acid, phenylstannane, and various substituted stannanes .
Scientific Research Applications
Chemical Properties and Structure
Stannane, phenyl- has the general formula C6H5Sn and is characterized by a tin atom bonded to a phenyl group. Its unique electronic properties make it valuable in several chemical reactions, particularly those involving carbon-carbon bond formation.
Applications in Organic Synthesis
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Stille Coupling Reactions
- Overview : Stannane, phenyl- is predominantly used in Stille coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide in the presence of a palladium catalyst.
- Data Table: Efficiency of Stille Coupling Reactions
Substrate Type Yield (%) Conditions Aryl Halides 85-95 Pd(PPh₃)₄, Toluene Vinyl Halides 75-90 Pd(PPh₃)₂Cl₂, THF Alkynes 70-80 Pd(OAc)₂, DMF -
Synthesis of Organotin Compounds
- Overview : Stannane, phenyl- serves as a precursor for synthesizing more complex organotin derivatives. These derivatives are crucial in developing new materials with enhanced properties.
- Data Table: Organotin Derivatives from Phenylstannane
Derivative Name Yield (%) Methodology Tributylphenylstannane 90 Reaction with tributyl halides Diphenyltin oxide 80 Oxidation of diphenyltin
Applications in Materials Science
- Polymerization Reactions
- Overview : Phenylstannane is utilized as a catalyst or catalyst precursor in various polymerization reactions. Its ability to stabilize radical intermediates makes it valuable in producing high-performance polymers.
- Synthesis of Functionalized Ionic Liquids
Applications in Medicinal Chemistry
- Biological Activity
- Overview : Organotin compounds, including stannane, phenyl-, are studied for their potential biological activities, including antibacterial and antifungal properties.
- Drug Development
Environmental Impact and Safety
While stannane, phenyl- has numerous applications, it is essential to consider its environmental impact and toxicity:
- Organotin compounds are known to be toxic to aquatic life and can disrupt endocrine functions in wildlife .
- Proper handling and disposal methods must be implemented to mitigate environmental risks associated with their use.
Mechanism of Action
The mechanism by which stannane, phenyl- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in the Stille coupling reaction, it forms a palladium-stannane complex that facilitates the transfer of the phenyl group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: Another organotin compound with three butyl groups attached to the tin atom.
Triphenylstannane: Contains three phenyl groups attached to the tin atom.
Trimethyltin chloride: An organotin compound with three methyl groups and one chloride attached to the tin atom.
Uniqueness
Stannane, phenyl- is unique due to its specific reactivity and stability, which makes it particularly useful in the Stille coupling reaction. Its ability to form stable complexes with palladium and other metals sets it apart from other organotin compounds .
Properties
InChI |
InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2; | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZEXJARCHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1[Sn] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-68-0 | |
Record name | Phenyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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